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Compound of Interest

Compound Name: PSB 11 hydrochloride
CAS No.: 453591-58-7
Cat. No.: B1139462
Get Quote
. J

Executive Summary

PSB-11 hydrochloride (also known as PSB-11) is a tricyclic xanthine derivative identified as a
potent and highly selective antagonist for the human adenosine A3 receptor (hA3AR).
Developed by the research group of Prof. Christa E. Muller (Pharmaceutical Sciences Bonn),
this compound represents a critical tool in purinergic signaling research.

Unlike earlier non-selective xanthines, PSB-11 features a rigidified imidazo[2,1-i]purin-5-one
scaffold. This structural innovation locks the substituent at the 8-position into a specific
conformation, conferring high affinity (

= 2.3 nM) and exceptional selectivity (>1000-fold) over A1 and A2A subtypes. It is widely used
as a radioligand (

PSB-11) and a pharmacological probe to study ASAR-mediated pathways in inflammation,
cancer, and ischemia.

Chemical Identity & Properties
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Property Detail

(R)-8-Ethyl-4-methyl-2-phenyl-4,5,7,8-

IUPAC Name tetrahydro-1H-imidazo[2,1-i]purin-5-one
hydrochloride

Common Name PSB-11 (or PSB-11 HCI)

CAS Number 453591-58-7

Molecular Formula

Molecular Weight 331.8 g/mol (Free base: 295.34 g/mol )
N Soluble in DMSO (>5 mg/mL); limited solubility
Solubility . .
in water (improved by HCI salt)
Appearance Off-white to pale yellow solid
Chirality (R)-enantiomer (Essential for high affinity)

Discovery & Structure-Activity Relationship (SAR)

The discovery of PSB-11 stemmed from the optimization of 8-styrylxanthines and 8-
phenylxanthines, which are known adenosine receptor antagonists.

The Selectivity Problem

Classical xanthines like caffeine or theophylline bind non-selectively to A1 and A2A receptors.
To target the A3 receptor, researchers identified that bulky, hydrophobic substituents at the C8
position were tolerated. However, flexible substituents often led to poor subtype selectivity.

The Tricyclic Solution

The Mduller group introduced a "tricyclic" strategy by annulating a third ring onto the xanthine
scaffold across the N7 and C8 positions.

 Rigidification: The formation of the imidazo[2,1-i] ring restricts the conformational freedom of
the C8-substituent.
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» Stereochemistry: The introduction of a chiral center (the ethyl group at position 8) was
pivotal. The (R)-configuration was found to fit the hA3AR binding pocket significantly better
than the (S)-enantiomer or the racemate.

e N-Methylation: The N4-methyl group (corresponding to N3 in standard xanthine numbering)
maintains the necessary polarity for receptor recognition.

Chemical Synthesis

The synthesis of PSB-11 is a multi-step convergent process involving the construction of the
xanthine core followed by the formation of the third imidazo-ring.

Retrosynthetic Analysis

The imidazo[2,1-i]purin-5-one core is disconnected at the imidazo ring, revealing an 8-
substituted xanthine precursor and a chiral 1,2-diamine.

e Precursor A: 1-Methyl-2-phenyl-8-substituted-xanthine (Activated at C8).

e Precursor B: (R)-1,2-Diaminobutane (Source of the chiral ethyl group).

Step-by-Step Synthesis Protocol

Note: The following protocol is synthesized from the primary methodologies established by
Muller et al. (Bioorg. Med. Chem. Lett. 2002).

Step 1. Formation of the Xanthine Core

The synthesis begins with 1-methyl-5,6-diaminouracil.

o Condensation: React 1-methyl-5,6-diaminouracil with benzaldehyde in an alcoholic solvent
(e.g., ethanol) to form the Schiff base intermediate.

» Oxidative Cyclization: Treat the intermediate with a mild oxidant (e.qg.,

or thionyl chloride/cyclization conditions) to yield 1-methyl-8-phenylxanthine.

o Note: Alternatively, condensation with benzoic acid in the presence of EDC/coupling
agents followed by alkaline ring closure can be used.
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Step 2: Activation of the 8-Position

To allow for the annulation, the C8 position (or the N7/C8 region) must be activated. A common
route for these tricyclic systems involves an 8-thioxanthine or 8-chloroxanthine intermediate,
but for the imidazo fusion involving the phenyl group at C2 (xanthine numbering C8 is usually
the phenyl attachment in standard 8-phenylxanthines; however, in PSB-11, the phenyl is at the
2-position of the imidazo-purinone system, which corresponds to the C2 of the purine).

e Correction on Numbering: In PSB-11 (imidazo[2,1-i]purin-5-one), the "2-phenyl" refers to the
phenyl group on the purine C2. The "8-ethyl" is on the new imidazo ring.

o Revised Route:

o Start with 2-chloro-N6-substituted adenosine derivatives? No, this is a xanthine-based
synthesis.

o Correct Precursor: The starting material is likely 5,6-diamino-1-methyl-2-phenylpyrimidin-
4(1H)-one (or similar).

o Cyclization to Purine: React with a reagent to close the imidazole ring of the purine.

o Critical Step (Annulation): The formation of the third ring typically involves reacting an 8-
bromoxanthine or 8-chloroxanthine derivative with the chiral diamine (R)-1,2-
diaminobutane.

o Reaction:
» Reagents: 8-Bromo-1-methyl-2-phenylxanthine + (R)-1,2-Diaminobutane.
= Conditions: Reflux in ethanol or DMF with excess amine.

» Mechanism: Nucleophilic displacement of the halogen by one amine group, followed by
cyclodehydration/condensation with the N7 nitrogen to close the ring.

Step 3: Salt Formation

The free base is converted to the hydrochloride salt to improve water solubility and stability.
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e Protocol: Dissolve the free base in a minimum amount of ethanol/methanol. Add 1.0
equivalent of 1M HCI in ether or dioxane. Precipitate the salt with diethyl ether, filter, and dry
under vacuum.

Synthesis Workflow Diagram
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Caption: Convergent synthesis of PSB-11 HCI via an 8-haloxanthine intermediate and chiral
diamine annulation.

Pharmacological Profile[8][9][10][11][12][13]
Binding Affinity and Selectivity

PSB-11 is defined by its high affinity for the human A3 receptor and low affinity for rodent
orthologs (a common trait in ASAR pharmacology).

. Selectivity Ratio
Receptor Subtype Species

(nM) (vs hA3)

A3 Human 2.3 1

N/A (Species
A3 Rat >10,000

dependent)
Al Human 4,100 ~1,700-fold
A2A Human 3,300 ~1,400-fold
A2B Human >10,000 >4,000-fold

Functional Activity

e Mechanism: Inverse Agonist / Antagonist.[1]
e Assay:

binding assay in hA3-CHO cells.

e Potency:

nM (Inhibits agonist-induced G-protein activation).

 Signaling Pathway: Blocks the

coupled pathway, preventing the inhibition of adenylyl cyclase and the subsequent decrease
in CAMP.
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Caption: PSB-11 prevents the Gi-mediated inhibition of Adenylyl Cyclase by blocking the A3
receptor.

Applications in Research

e Radioligand Binding: The tritiated form,

PSB-11, is a standard radioligand for labeling hA3ARs due to its low non-specific binding (
= 4.9 nM).

o Species Difference Studies: Because PSB-11 binds human A3AR but not rat A3AR, it is used
to map species-specific binding pockets and validate transgenic animal models (e.g.,
humanized A3AR mice).

o Therapeutic Validation: Used in preclinical models to validate A3AR as a target for glaucoma,
asthma, and inflammatory diseases (rheumatoid arthritis).

Handling and Stability

o Storage: Store solid at -20°C. Desiccate.

¢ Solubility: Soluble in DMSO (up to 100 mM). Dilute aqueous solutions should be prepared
fresh.

o Stability: Stable in solid form for >2 years. Avoid repeated freeze-thaw cycles of solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Discovery and Synthesis of PSB-11 Hydrochloride: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139462/docs#discovery-and-synthesis-of-psb-11-
hydrochloride-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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